molecular formula C8H7NO2S B1677869 Pifithrin- CAS No. 64984-31-2

Pifithrin-

Número de catálogo: B1677869
Número CAS: 64984-31-2
Peso molecular: 181.21 g/mol
Clave InChI: ZZUZYEMRHCMVTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pifithrin-mu, también conocido como 2-feniletinilsulfonamida, es un inhibidor de molécula pequeña que se dirige a la proteína de choque térmico 70 y a la proteína tumoral p53. Se ha estudiado ampliamente por sus propiedades antitumorales y neuroprotectoras. Se sabe que this compoundmu inhibe la unión de la proteína tumoral p53 a las mitocondrias, lo que reduce su afinidad por proteínas antiapoptóticas como Bcl-xL y Bcl-2 .

Mecanismo De Acción

Pifithrin-mu ejerce sus efectos inhibiendo la unión de la proteína tumoral p53 a las mitocondrias, lo que reduce su afinidad por proteínas antiapoptóticas como Bcl-xL y Bcl-2. Esta inhibición evita la activación de las vías apoptóticas, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Además, this compoundmu inhibe la proteína de choque térmico 70, que juega un papel crucial en la homeostasis de las proteínas y la respuesta al estrés .

Compuestos Similares:

    This compoundalfa: Otro inhibidor de la proteína tumoral p53, pero con diferentes objetivos y vías moleculares.

    This compoundbeta: Similar a this compoundalfa, también inhibe la proteína tumoral p53, pero tiene propiedades químicas distintas.

Singularidad de this compoundMu: this compoundmu es único debido a su doble inhibición tanto de la proteína tumoral p53 como de la proteína de choque térmico 70.

Análisis Bioquímico

Biochemical Properties

Pifithrin-mu plays a crucial role in biochemical reactions by interacting with several key biomolecules. It inhibits the binding of p53 to mitochondria, thereby reducing its affinity for anti-apoptotic proteins such as Bcl-xL and Bcl-2 . Additionally, this compoundmu inhibits HSP70, a chaperone protein involved in protein folding and protection against stress . These interactions lead to the suppression of p53-dependent apoptosis and modulation of cellular stress responses.

Cellular Effects

This compoundmu has profound effects on various cell types and cellular processes. It induces the formation of stress granules, which are cytoplasmic protein-RNA condensates that assemble in response to cellular stress . This compound also affects cell signaling pathways by reducing the activation of 5′-AMP-activated protein kinase (AMPK) and activating the pro-survival protein kinase Akt . Long-term treatment with this compoundmu can lead to a marked loss of cell viability . In cancer cells, this compoundmu enhances the antitumor effects of hyperthermia by inhibiting HSP70 and inducing cell death .

Molecular Mechanism

The molecular mechanism of this compoundmu involves its inhibition of p53 and HSP70. By preventing p53 from binding to mitochondria, this compoundmu reduces mitochondrial dysfunction and apoptosis induced by cellular stressors such as cisplatin . This compound also inhibits the interaction between p53 and apoptosis-inducing factor (AIF), thereby preventing p53-mediated apoptosis . Additionally, this compoundmu binds to both p53 and Bcl-xL, further modulating apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compoundmu change over time. This compound has been shown to induce stress granule formation in a time-dependent manner, with the properties of these granules determined by the duration of treatment . This compoundmu also exhibits stability and degradation characteristics that influence its long-term effects on cellular function. For example, it selectively kills cancer cells via a caspase-independent mechanism involving increased protein aggregation and impairment of the autophagy-lysosomal system .

Dosage Effects in Animal Models

The effects of this compoundmu vary with different dosages in animal models. In a mouse model of chemotherapy-induced peripheral neuropathy, this compoundmu demonstrated neuroprotective effects by preventing mitochondrial p53 accumulation and subsequent mitochondrial dysfunction . In prostate cancer models, the combination of this compoundmu with hyperthermia significantly inhibited tumor growth, with the compound showing enhanced efficacy at suboptimal doses . High doses of this compoundmu may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compoundmu is involved in several metabolic pathways, primarily through its interaction with HSP70 and p53. By inhibiting HSP70, this compoundmu affects protein homeostasis and stress responses . This compound also influences metabolic flux and metabolite levels by modulating the activity of key enzymes and signaling pathways. For instance, this compoundmu reduces the activation of AMPK, a central regulator of cellular energy homeostasis .

Transport and Distribution

Within cells and tissues, this compoundmu is transported and distributed through interactions with various transporters and binding proteins. It binds to p53 and Bcl-xL, preventing their interaction with other biomolecules and modulating their localization . This compoundmu’s distribution within cells is influenced by its ability to inhibit HSP70, which plays a role in protein transport and localization .

Subcellular Localization

This compoundmu’s subcellular localization is primarily determined by its interactions with p53 and HSP70. By preventing p53 from binding to mitochondria, this compoundmu influences mitochondrial function and apoptosis . Additionally, this compound induces the formation of stress granules in the cytoplasm, affecting cellular stress responses and signaling pathways . The subcellular localization of this compoundmu is crucial for its activity and function, as it determines the specific cellular processes and pathways that are modulated by this compound.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de pifithrin-mu implica un proceso de varios pasos. Una de las rutas sintéticas mejoradas incluye los siguientes pasos :

    Material de Inicio: La síntesis comienza con la preparación de 2-feniletinilsulfonamida.

    Condiciones de Reacción: La reacción involucra el uso de reactivos y catalizadores específicos bajo condiciones controladas de temperatura y presión.

    Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr una alta pureza.

Métodos de Producción Industrial: La producción industrial de this compoundmu sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar la calidad y el rendimiento consistentes. La producción se lleva a cabo de acuerdo con las normas reglamentarias para garantizar la seguridad y la eficacia .

Análisis De Reacciones Químicas

Tipos de Reacciones: Pifithrin-mu se somete a diversas reacciones químicas, que incluyen:

    Oxidación: this compoundmu se puede oxidar bajo condiciones específicas para formar derivados oxidados.

    Reducción: También puede sufrir reacciones de reducción para producir formas reducidas.

    Sustitución: this compoundmu puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de ácido sulfónico, mientras que la reducción puede producir derivados de sulfonamida .

Aplicaciones Científicas De Investigación

Cancer Research Applications

PFT-α has been extensively studied for its potential in cancer treatment:

  • Inhibition of Apoptosis : PFT-α prevents apoptosis in cancer cells exposed to chemotherapeutic agents. For instance, it has been shown to protect murine C8 cells from doxorubicin-induced cytotoxicity, highlighting its potential as an adjunct therapy in cancer treatment .
  • Genotoxic Stress Protection : Research indicates that PFT-α can protect against DNA damage-induced apoptosis without promoting tumorigenesis. This characteristic makes it a candidate for use in combination therapies aimed at reducing the side effects of chemotherapy .

Case Study: Doxorubicin-Induced Cytotoxicity

A study demonstrated that PFT-α significantly inhibited p53-dependent processes induced by doxorubicin, suggesting its utility in mitigating the adverse effects of chemotherapy .

Neuroprotective Effects

PFT-α has shown promise in neuroprotection, particularly following traumatic brain injury (TBI):

  • Reduction of Neuronal Cell Death : In models of TBI, PFT-α was effective in preventing neuronal cell death by inhibiting oxidative stress and neuroinflammation .
  • Mechanisms Involved : The compound regulates autophagy and mitophagy processes, which are critical for neuronal survival following injury. Studies have indicated that both PFT-α and its analog Pifithrin-μ can mitigate TBI-induced impairments by reducing pro-inflammatory cytokines and enhancing neuronal resilience .

Case Study: Traumatic Brain Injury

In a controlled study involving Sprague Dawley rats subjected to TBI, administration of PFT-α resulted in significant reductions in brain contusion volume and improvements in sensory and motor functions .

Cellular Stress Response

PFT-α is also being explored for its role in modulating cellular responses to stress:

  • Stress Granule Formation : Recent findings suggest that PFT-μ, a related compound, induces stress granule formation and regulates cellular homeostasis under stress conditions . This indicates potential applications in diseases characterized by cellular stress responses.

Data Table: Summary of Applications

Application AreaMechanismKey FindingsReference
Cancer TherapyInhibition of p53-mediated apoptosisProtects against doxorubicin-induced cytotoxicity
NeuroprotectionReduces oxidative stressMitigates TBI effects; enhances neuronal survival
Cellular Stress ResponseInduces stress granule formationModulates cellular homeostasis under stress

Comparación Con Compuestos Similares

    Pifithrin-alpha: Another inhibitor of tumor protein p53, but with different molecular targets and pathways.

    This compoundbeta: Similar to this compoundalpha, it also inhibits tumor protein p53 but has distinct chemical properties.

Uniqueness of this compoundMu: this compoundmu is unique due to its dual inhibition of both tumor protein p53 and heat shock protein 70.

Actividad Biológica

Pifithrin-α (PFT-α) is a small molecule primarily recognized for its role as an inhibitor of the tumor suppressor protein p53. This compound has garnered attention for its multifaceted biological activities, particularly in neuroprotection, apoptosis regulation, and its potential therapeutic applications in various diseases.

PFT-α exerts its effects primarily through two mechanisms: p53-dependent and p53-independent pathways.

  • p53-dependent Mechanism :
    • PFT-α reversibly blocks p53-dependent transcriptional activation, which is crucial in regulating cell cycle and apoptosis. By inhibiting p53, PFT-α can prevent the transcription of pro-apoptotic genes, thereby protecting cells from apoptosis induced by various stressors such as DNA damage or oxidative stress .
  • p53-independent Mechanism :
    • Recent studies have indicated that PFT-α also activates the aryl hydrocarbon receptor (AHR) pathway, which leads to the upregulation of antioxidant genes through the Nrf2 signaling pathway. This action helps in reducing intracellular reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .

Neuroprotective Effects

PFT-α has shown significant neuroprotective properties in various models of traumatic brain injury (TBI) and neurodegenerative diseases:

  • In a study involving Sprague Dawley rats subjected to TBI, administration of PFT-α resulted in reduced brain contusion volume and improved sensory and motor functions. The treatment decreased levels of pro-inflammatory cytokines and markers associated with apoptosis and autophagy .
  • Another investigation demonstrated that PFT-α could mitigate neuronal death caused by excitotoxicity and ischemia, suggesting its potential as a therapeutic agent for conditions like stroke and Parkinson's disease .

Traumatic Brain Injury (TBI)

In a controlled study on TBI, both PFT-α and another variant, PFT-μ, were administered post-injury. The results indicated that:

  • PFT-α significantly reduced p53 mRNA expression and pro-inflammatory cytokines (IL-1β and IL-6).
  • PFT-μ was effective in enhancing neuronal survival by regulating oxidative stress and autophagy .

Ropivacaine-Induced Neuronal Apoptosis

A study evaluating the effects of PFT-α on ropivacaine-induced apoptosis demonstrated:

  • Pretreatment with PFT-α improved cell viability in neuronal cultures exposed to ropivacaine.
  • It inhibited the expression of pro-apoptotic factors such as Bax and caspase-3 while promoting anti-apoptotic factors like Bcl-2 .

Summary of Biological Activities of Pifithrin-α

Activity TypeMechanismEffectReference
p53 InhibitionBlocks transcriptional activationPrevents apoptosis
NeuroprotectionReduces oxidative stressProtects against neuronal death
Anti-inflammatoryLowers cytokine levelsReduces neuroinflammation
Autophagy RegulationModulates autophagic markersEnhances neuronal survival

Pharmacological Efficacy

Study TypeModel UsedDoseOutcome
TBI StudySprague Dawley rats2 mg/kgReduced brain injury effects
Ropivacaine StudyIn vitro PC12 cell lineNot specifiedIncreased cell viability
Ischemia ModelRodent models0.2 - 8 mg/kgPrevented neuronal death

Propiedades

IUPAC Name

2-phenylethynesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUZYEMRHCMVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40316450
Record name 2-Phenylethynesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64984-31-2
Record name 2-Phenylethynesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64984-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 303580
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064984312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 64984-31-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylethynesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40316450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethynesulfonamide, 2-phenyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pifithrin-
Reactant of Route 2
Reactant of Route 2
Pifithrin-
Reactant of Route 3
Pifithrin-
Reactant of Route 4
Pifithrin-
Reactant of Route 5
Pifithrin-
Reactant of Route 6
Reactant of Route 6
Pifithrin-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.